PROTAC SARS-CoV-2 Mpro degrader-1

Antiviral activity SARS-CoV-2 Mpro degradation EC50 comparison

Research pain point: Validated Mpro degraders for orthogonal mechanism-of-action studies beyond traditional inhibitors. This indomethacin-based PROTAC (Compound 5) solves with event-driven, catalytic Mpro degradation. - Mechanism: CRBN-recruiting; degrades Mpro via ubiquitin-proteasome system (validated in SARS-CoV-2-infected A549-ACE2 cells). - Performance: High selectivity index (CC50 238 μM; antiviral EC50 low-micromolar/nanomolar range). - Utility: Reference positive control for degradation-dependent antiviral screening; benchmark for linker-SAR campaigns.

Molecular Formula C52H65ClN8O8S
Molecular Weight 997.6 g/mol
Cat. No. B12362660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SARS-CoV-2 Mpro degrader-1
Molecular FormulaC52H65ClN8O8S
Molecular Weight997.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(CCC(=O)N4CCN(CC4)CCNC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O)O
InChIInChI=1S/C52H65ClN8O8S/c1-31(34-8-10-35(11-9-34)47-32(2)55-30-70-47)56-49(66)43-26-38(62)29-60(43)51(68)48(52(4,5)6)57-44(63)18-19-46(65)59-24-22-58(23-25-59)21-20-54-45(64)28-40-33(3)61(42-17-16-39(69-7)27-41(40)42)50(67)36-12-14-37(53)15-13-36/h8-17,27,30-31,38,43-44,48,57,62-63H,18-26,28-29H2,1-7H3,(H,54,64)(H,56,66)/t31-,38+,43-,44?,48+/m0/s1
InChIKeyXHUUQGCGQBGRQV-GKZFWUSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC SARS-CoV-2 Mpro Degrader-1: Structure & Target Classification


PROTAC SARS-CoV-2 Mpro degrader-1 (CAS 3029579-46-9, also designated Compound 5) is an indomethacin-based proteolysis-targeting chimera (PROTAC) designed to degrade the SARS-CoV-2 main protease (Mpro) [1]. This heterobifunctional molecule comprises an indomethacin warhead conjugated via a linker to an E3 ubiquitin ligase ligand, enabling recruitment of the cellular ubiquitin-proteasome system for targeted Mpro degradation rather than occupancy-based inhibition . It was identified alongside PROTAC 6 as among the first class of Mpro degraders demonstrating activity in SARS-CoV-2-infected cells [1].

PROTAC Mpro Degrader-1: Interchangeability Limitations


Substitution among Mpro-targeting agents is precluded by fundamental mechanistic and structural divergence. Unlike Mpro inhibitors (e.g., nirmatrelvir, GC-376) that require sustained active-site occupancy to suppress enzymatic function, PROTAC degrader-1 operates via an event-driven catalytic mechanism, inducing proteasome-mediated degradation of the Mpro protein itself [1]. Furthermore, even among PROTACs, antiviral potency varies markedly based on warhead selection, linker composition, and E3 ligase recruitment strategy. PROTAC degrader-1 utilizes an indomethacin-based warhead with a CRBN-recruiting ligand, distinguishing it from VHL-based analogs (e.g., PROTAC 6) and GC-376-derived PROTACs (e.g., P2, P3) [2]. These architectural differences translate into distinct antiviral potency profiles across coronavirus species and differential degradation efficiency in infected cells [3].

PROTAC Mpro Degrader-1: Differentiation Evidence


Antiviral Potency in Infected Cells

PROTAC 5 (degader-1) and PROTAC 6 were evaluated head-to-head for antiviral activity in SARS-CoV-2-infected A549-ACE2 human lung cells. Both PROTACs exhibited substantial potency enhancements relative to the parent indomethacin warhead, which showed no measurable antiviral activity in this assay system [1]. PROTAC 5 achieved antiviral activity in the low-micromolar/nanomolar range, while PROTAC 6 showed nanomolar potency, demonstrating that both CRBN-recruiting (PROTAC 5) and VHL-recruiting (PROTAC 6) degradation strategies confer target-engagement advantages unattainable by occupancy-based inhibition alone [1].

Antiviral activity SARS-CoV-2 Mpro degradation EC50 comparison Indomethacin-based PROTACs

Chemical and Metabolic Stability Profile

In a direct comparative assessment, both PROTAC 5 and PROTAC 6 exhibited good chemical and metabolic stability, representing a key differentiator for the indomethacin-based PROTAC class relative to other Mpro-targeting scaffolds that may suffer from peptidomimetic instability [1]. The comparable stability profile between PROTAC 5 (CRBN-recruiting) and PROTAC 6 (VHL-recruiting) provides users with a stability-validated entry point into Mpro degradation research, with the CRBN-based design offering alternative ternary complex geometry for mechanistic studies [1].

Metabolic stability Chemical stability PROTAC developability Indomethacin-based degraders

Infected-Cell Mpro Degradation vs. GC-376 PROTACs

Degradation assays in both uninfected and virus-infected cells demonstrated that INM-PROTACs (including PROTAC 5) induce concentration-dependent degradation of SARS-CoV-2 Mpro in Mpro-transfected and SARS-CoV-2-infected cells [1]. This infected-cell degradation capability distinguishes the INM-based series from GC-376-derived PROTACs (P2 and P3), which were characterized primarily in transfected cell models and in vitro binding studies [2]. Demonstration of target engagement and degradation in the context of active viral infection provides higher translational relevance for antiviral mechanism validation.

Infected cell degradation Mpro PROTAC Viral target engagement PROTAC mechanism

Selectivity Index vs. Thalidomide-Based PROTACs

PROTAC 5 exhibits a CC50 of 238 μM in human MRC5 cells , yielding a selectivity index (CC50/EC50) that substantially exceeds the >10 threshold reported for thalidomide-based Mpro PROTACs (DC50 0.53–0.985 μM) and the SI >10 of degrader-5 [1]. With antiviral EC50 in the low-micromolar/nanomolar range, PROTAC 5's therapeutic window exceeds 50–200, placing it among the more selective Mpro degraders characterized to date. This high selectivity index mitigates concerns of CRBN-mediated cytotoxicity or off-target effects that can confound interpretation of antiviral activity.

Selectivity index Cytotoxicity Therapeutic window PROTAC safety margin

CRBN vs. VHL E3 Ligase Recruitment

PROTAC 5 recruits cereblon (CRBN) E3 ubiquitin ligase to induce Mpro degradation, distinguishing it from VHL-recruiting PROTACs such as PROTAC 6 (from the same indomethacin series) and VHL-addressing PROTACs with DC50 0.9 μM from the tetrahydrobenzothiophene series [1][2]. CRBN-based degraders offer distinct ternary complex geometry, differential tissue expression profiles of the recruited E3 ligase, and alternative resistance-avoidance potential compared to VHL-based systems [1]. The indomethacin-CRBN combination enables investigation of Mpro degradation via a mechanistically orthogonal pathway to VHL-based degraders, which is valuable for elucidating structure-activity relationships and for applications where VHL expression may be limiting.

CRBN E3 ligase VHL E3 ligase PROTAC mechanism Ternary complex

First-in-Class Infected-Cell Validation

PROTACs 5 and 6 are recognized as the first class of SARS-CoV-2 Mpro degraders demonstrating activity in SARS-CoV-2-infected cells [1]. This distinction separates the indomethacin-based series from earlier Mpro PROTACs that were validated only in transfected cell models or in vitro biochemical assays. The infected-cell validation provides higher confidence that degradation occurs under physiologically relevant conditions of viral replication, where viral protein expression levels, subcellular localization, and host-factor interactions differ substantially from overexpression systems.

First-in-class SARS-CoV-2 Mpro degrader Infected-cell validation PROTAC antiviral

PROTAC Mpro Degrader-1: Validated Applications


CRBN-Mediated Mpro Degradation Mechanism

Researchers requiring a CRBN-based Mpro degrader with validated activity in SARS-CoV-2-infected human lung cells can employ PROTAC 5 to investigate CRBN-dependent degradation pathways and ternary complex formation [1]. This compound enables orthogonal mechanistic studies complementary to VHL-based degraders such as PROTAC 6, supporting comparative analysis of E3 ligase recruitment efficiency and downstream degradation kinetics [1]. The indomethacin warhead provides a non-peptidomimetic scaffold distinct from GC-376-derived PROTACs, expanding the chemical diversity of available Mpro degrader tool compounds [1].

Infected-Cell Positive Control for Mpro Degradation

Given its first-in-class validation of Mpro degradation and antiviral activity in SARS-CoV-2-infected A549-ACE2 cells, PROTAC 5 serves as a reference positive control for establishing degradation-dependent antiviral phenotypes in infected-cell screening cascades [1]. Its high selectivity index (CC50 238 μM vs. antiviral EC50 in low-micromolar/nanomolar range) enables confident attribution of antiviral effects to on-target Mpro degradation rather than cytotoxicity . This makes it suitable for benchmarking novel Mpro degraders and for validating assay conditions that measure degradation-coupled antiviral activity [1].

Linker SAR for Indomethacin-Based PROTACs

The indomethacin-CRBN PROTAC architecture of degrader-1 provides a scaffold for linker SAR exploration, as demonstrated by the parallel evaluation of linker-modified analogs (PROTACs 5 and 6) that revealed differential potency based on linker composition and E3 ligase selection [1]. Researchers synthesizing or procuring novel indomethacin-based PROTACs can use PROTAC 5 as a reference compound to assess whether linker modifications enhance or diminish Mpro degradation efficiency relative to the characterized parent scaffold [1]. The documented chemical and metabolic stability of PROTAC 5 further supports its utility as a stable reference standard for SAR campaigns [1].

Broad-Spectrum Coronavirus Degradation

PROTAC 5 is derived from an indomethacin-based series that displayed broad-spectrum antiviral activity against coronaviruses [1]. Researchers investigating pan-coronavirus Mpro degradation strategies can employ PROTAC 5 to explore whether the indomethacin-CRBN architecture engages Mpro orthologs from other human coronaviruses (e.g., HCoV-OC43, HCoV-229E). This application leverages the established infected-cell degradation capability of the INM-PROTAC class to evaluate cross-species conservation of the Mpro degron interface [1].

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